
(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid
Übersicht
Beschreibung
“(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C15H17BFNO3 . Its average mass is 289.110 Da and its monoisotopic mass is 289.128540 Da .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves palladium-catalyzed arylation Suzuki-Miyaura cross-coupling reactions . The Suzuki-Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid” can be analyzed using various spectroscopic techniques. For instance, 1H, 13C, 11B and 19F NMR spectroscopy can be used to characterize the compound .
Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid”, are often used as reagents in various chemical reactions. For instance, they can be used in Suzuki-Miyaura cross-coupling reactions , which involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid” can be analyzed using various techniques. For instance, its acidity can be evaluated by both spectrophotometric and potentiometric titrations .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling in Organic Synthesis
Boronic acids, including (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid , are widely used in Suzuki–Miyaura coupling reactions. This application is crucial for forming carbon-carbon bonds in organic synthesis, leading to the production of various aromatic compounds .
Sensing Applications
The compound’s boronic acid group can interact with diols and strong Lewis bases like fluoride or cyanide anions. This property makes it useful in sensing applications, particularly in detecting sugars and anions .
Safety and Hazards
Boronic acids, including “(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions for the research and development of boronic acids, including “(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid”, are promising. Boronic acids have a wide range of applications in medicinal chemistry, and their study is expected to lead to the development of new drugs . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Eigenschaften
IUPAC Name |
[2-fluoro-5-[[(4-methoxyphenyl)methylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO3/c1-21-13-5-2-11(3-6-13)9-18-10-12-4-7-15(17)14(8-12)16(19)20/h2-8,18-20H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFIGZKBIRDVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




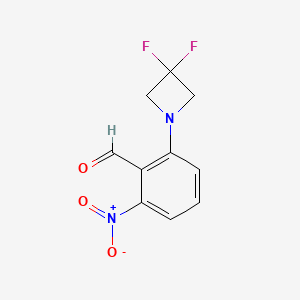

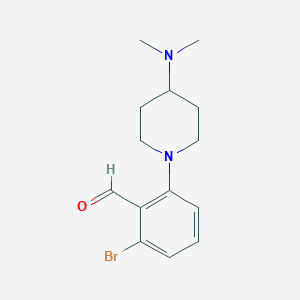
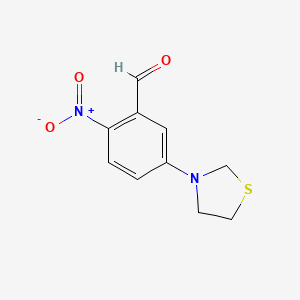

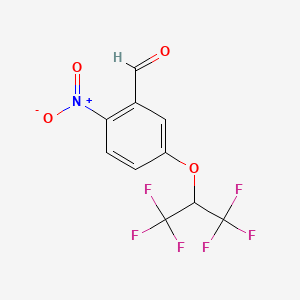
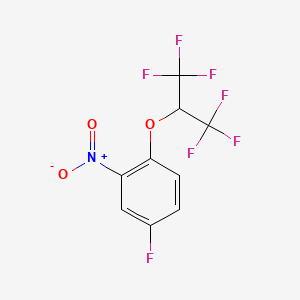


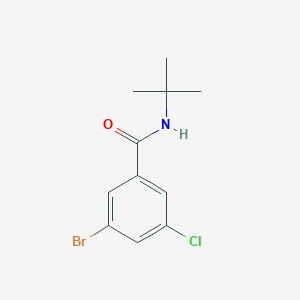
![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)
